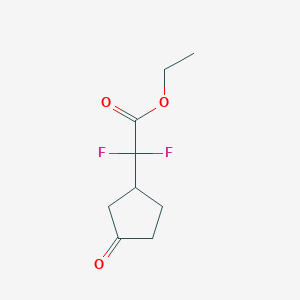

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c1-2-14-8(13)9(10,11)6-3-4-7(12)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZZLLYZIMHVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC(=O)C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α.

Mode of Action

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate interacts with its target, EGFR, and suppresses its activity. This suppression leads to a decrease in the downstream signaling pathways that are activated by EGFR.

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, cell survival, and cell growth. By suppressing this pathway, Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can inhibit these cellular processes.

Pharmacokinetics

It has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cell lines in vitro. It also prevents tumor growth in vivo.

Result of Action

The result of the action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the inhibition of malignant biological behaviors of non-small cell lung cancer. It induces cell cycle arrest and apoptosis in vitro, and prevents tumor growth in vivo.

Action Environment

The action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can include enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules.

Cellular Effects

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism. Additionally, it can affect gene expression by altering the transcriptional activity of specific genes involved in cellular growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes, including changes in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolic flux and levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function.

Subcellular Localization

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate features a difluorinated ethyl group attached to a cyclopentyl moiety with a ketone functional group. The presence of fluorine atoms often enhances biological activity by improving metabolic stability and bioavailability.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer properties. In particular, studies on related compounds suggest that ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate may influence several cellular pathways involved in cancer progression.

- Inhibition of Cell Proliferation : Compounds structurally similar to ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate have shown the ability to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the PI3K/AKT/mTOR pathway .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in malignant cells, contributing to their anti-cancer effects. This is often achieved through the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-Migratory Effects : Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate may reduce cell migration and invasion, which are critical processes in cancer metastasis. This effect is likely mediated through the downregulation of matrix metalloproteinases (MMPs) .

Research Findings

Recent studies have focused on the biological effects of related compounds, providing insights into the potential activity of ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate:

Table 1: Summary of Biological Activities of Related Compounds

Case Study 1: Anti-Cancer Properties

A study investigated the effects of ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate on non-small cell lung cancer (NSCLC) cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis. The underlying mechanism was linked to the suppression of the PI3K/AKT signaling pathway, highlighting its potential as a therapeutic agent against NSCLC .

Case Study 2: Inflammatory Response

In another study focusing on inflammation models, related compounds demonstrated a capacity to modulate inflammatory cytokine production. This suggests that ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Scientific Research Applications

Chemical Synthesis

Versatile Building Block

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate serves as a valuable building block in organic synthesis. Its structure allows for the introduction of fluorine atoms into various organic molecules, enhancing their stability and biological activity. The compound can be utilized in the synthesis of more complex fluorinated derivatives, which are essential in pharmaceutical applications .

Reactivity and Transformations

The compound's reactivity can be exploited in several transformations:

- Nucleophilic Substitution Reactions : The difluorinated moiety can undergo nucleophilic attack, leading to the formation of various functional groups that are critical for drug development.

- Formation of Fluorinated Cyclopropanes : Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate has been used to synthesize monofluorinated cyclopropanes through Michael addition reactions. These cyclopropanes have shown potential in treating neurological disorders .

Medicinal Chemistry

Pharmacological Potential

Fluorinated compounds often exhibit improved pharmacokinetic properties. Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate has been evaluated for its biological activities, particularly in cancer research:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit malignant behaviors in non-small cell lung cancer by suppressing key signaling pathways such as EGFR/PI3K .

- Antitumor Activity : The compound's ability to modify cell signaling pathways makes it a candidate for further development as an antitumor agent.

Material Science

Application in Nanotechnology

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate has potential applications in the development of advanced materials:

- OLED Materials : The compound can be utilized as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to the development of efficient lighting and display technologies .

- Mesoporous Materials : Its chemical properties allow for integration into mesoporous structures, enhancing their functionality for applications in catalysis and drug delivery systems .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Enhances stability and reactivity |

| Medicinal Chemistry | Anticancer properties, particularly against non-small cell lung cancer | Inhibits cancer cell proliferation |

| Material Science | Use in OLEDs and mesoporous materials | Improves efficiency and functionality |

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Chromenyl and phenyl derivatives (e.g., 2a, 2d) exhibit higher melting points (67–91°C) compared to aliphatic analogs, likely due to enhanced crystallinity from aromatic stacking .

- Electron-Withdrawing Groups: Substituents like nitro (3-nitrophenoxy) or fluoro (7-fluoro) increase electrophilicity, enabling participation in radical or nucleophilic reactions .

- Steric and Electronic Effects : Methoxy groups (e.g., 2f) improve solubility but may reduce reaction yields (40% for 2f vs. 81% for 2a) due to steric hindrance during synthesis .

Comparative Challenges :

- Lower yields (e.g., 39% for ethyl 2,2-difluoro-2-(1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydropyridin-3-yl)acetate) occur with bulky or electron-deficient substrates due to competing side reactions .

- The 3-oxocyclopentyl group in the target compound may offer unique reactivity in ketone-mediated transformations, such as aldol condensations, which are less feasible in chromenyl or aryl analogs .

Physicochemical Properties

- Thermal Stability: Melting points for cyclopentanone derivatives are typically higher than aliphatic esters (e.g., ethyl 4,4-difluoro-3-oxobutanoate) but lower than chromenyl analogs .

Preparation Methods

Synthesis of the 3-Oxocyclopentyl Moiety (Ethyl 2-oxocyclopentylacetate)

Before introducing the difluoro group, the 3-oxocyclopentylacetate scaffold is synthesized as a key intermediate.

- One-Pot Synthesis from Diethyl Adipate:

A patented method uses diethyl adipate as the starting material, employing a "one-pot" process that includes condensation, substitution, hydrolysis, and decarboxylation to yield 2-oxocyclopentylacetic acid, which is then esterified to ethyl 2-oxocyclopentylacetate. This method is advantageous for its operational simplicity, high yield, environmental friendliness, and suitability for scale-up production. The process involves cyclization with metallic sodium in toluene, followed by reaction with ethyl chloroacetate, acid hydrolysis, extraction, drying, and direct esterification with ethanol under catalytic conditions without intermediate purification.

| Step | Description | Conditions/Notes |

|---|---|---|

| Cyclization | Diethyl adipate + metallic sodium in toluene | Formation of cyclic intermediate |

| Alkylation | Addition of ethyl chloroacetate | Nucleophilic substitution |

| Hydrolysis & Decarboxylation | Acidic hydrolysis and removal of carboxyl group | Acid medium, aqueous workup |

| Esterification | Direct reaction with ethanol + catalyst | No purification needed before this step |

This method yields ethyl 2-oxocyclopentylacetate efficiently, providing a stable intermediate for further fluorination.

Introduction of the Difluoromethyl Group

The difluoromethyl group is introduced to the 3-oxocyclopentylacetate to form ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate. This step is more complex due to the handling of fluorinated reagents and the need for selective difluorination.

Use of Ethyl Bromodifluoroacetate and Copper Catalysis:

A method reported in the literature for related difluoro compounds involves the reaction of ethyl bromodifluoroacetate with activated copper powder in anhydrous DMSO, allowing the formation of difluoro-substituted esters. This approach uses commercially available reagents and mild conditions, providing a pathway to introduce the difluoro moiety onto cyclic ketone derivatives.Stepwise Functional Group Transformations:

Another approach involves the synthesis of 2-bromo-2,2-difluoroethanol derivatives, followed by esterification and oxidation steps to obtain difluoro-substituted esters. This multi-step process includes:- Reduction of bromodifluoroacetic acid derivatives.

- Esterification with alcohols to form bromodifluoroethyl esters.

- Sulfination and oxidation to yield alkoxycarbonyldifluoromethanesulfonic acid salts.

However, this method involves hazardous reagents such as tetrafluoroethylene and sulfur trioxide, which are difficult to handle on an industrial scale due to their reactivity and safety concerns.

| Step | Description | Reagents/Conditions |

|---|---|---|

| Reduction | Bromodifluoroacetic acid derivative reduced | Reducing agents, controlled conditions |

| Esterification | Reaction with alcohol (e.g., ethanol) | Acid or acid halide catalysts |

| Sulfination | Conversion to sulfonate salts | Sulfinating agents and bases |

| Oxidation | Oxidation to final sulfonic acid salt | Oxidizing agents |

Reaction Optimization and Conditions

Base Selection:

In related difluoro compound syntheses, bases such as 1,8-Diazabicyclo[5.4.0]undecene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have been found to provide high yields (up to 97%) in decarboxylative amidation reactions relevant to difluoroacetate chemistry.Solvent Effects:

Acetonitrile (MeCN) is often the solvent of choice, yielding up to 97% in related reactions, while other solvents like tetrahydrofuran (THF) and dichloromethane (DCM) also provide good yields but slightly lower than MeCN.

| Base | Yield (%) | Notes |

|---|---|---|

| DBU | 97 | Optimal base |

| DBN | 97 | Comparable to DBU |

| Et3N | 75 | Moderate yield |

| Cs2CO3 | 92 | Good yield |

| DMAP | 8 | Poor yield |

| Solvent | Yield (%) | Notes |

|---|---|---|

| MeCN | 97 | Best solvent for reaction |

| DCM | 88 | Good yield |

| THF | 85 | Good yield |

| EtOAc | 5 | Poor yield |

| Acetone | 10 | Poor yield |

Summary Table of Preparation Methods

| Preparation Step | Method/Approach | Advantages | Challenges |

|---|---|---|---|

| Synthesis of 3-oxocyclopentylacetate | One-pot cyclization from diethyl adipate | High yield, simple, scalable | Requires control of cyclization conditions |

| Introduction of difluoromethyl group | Copper-catalyzed reaction with ethyl bromodifluoroacetate | Mild conditions, commercially available reagents | Handling of fluorinated reagents, moderate complexity |

| Multi-step bromodifluoroethanol route | Reduction, esterification, sulfination, oxidation | Detailed control of functional groups | Use of hazardous reagents, industrial scale-up difficulty |

| Reaction optimization | Use of DBU base and MeCN solvent | High yields, reproducible | Requires inert atmosphere and dry conditions |

Research Findings and Notes

The "one-pot" synthesis method for the 3-oxocyclopentylacetate intermediate significantly improves efficiency and environmental impact by reducing purification steps and waste.

Copper-mediated fluorination reactions provide a practical route to introduce difluoro groups but require careful control of reaction conditions to avoid side reactions.

The multi-step bromodifluoroethanol process, while comprehensive, involves reagents that pose safety and economic challenges, limiting its industrial application.

Reaction optimization studies emphasize the importance of base and solvent choice, with DBU and acetonitrile providing optimal yields in related difluoroacetate syntheses.

Q & A

Q. Basic

- Thermal stability : Decomposes above 200°C (TGA data), with ester hydrolysis accelerating at pH < 4 or > 10.

- Light sensitivity : UV-Vis studies show λmax at 270 nm; amber vials prevent photodegradation .

- Long-term storage : -20°C under argon with molecular sieves maintains >95% purity for 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.